molecular formula C3ClF6NOS B14358680 {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone CAS No. 91502-67-9

{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone

Cat. No.: B14358680
CAS No.: 91502-67-9
M. Wt: 247.55 g/mol
InChI Key: SNFYJDPIRLHWEW-UHFFFAOYSA-N
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Description

{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is a complex organosulfur compound characterized by the presence of trifluoromethyl groups, an amino group, and a sulfanyl group attached to a methanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone typically involves the reaction of trifluoromethylamine with sulfur-containing reagents under controlled conditions. One common method includes the use of chloromethanone as a starting material, which reacts with bis(trifluoromethyl)amine and a sulfur donor in the presence of a catalyst. The reaction is usually carried out at low temperatures to prevent decomposition of the reactants and to ensure high yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often employed to maintain consistent reaction conditions and to improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone has a wide range of applications in scientific research:

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with specific enzymes, inhibiting their activity or altering their function. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in protein structure and function.

Comparison with Similar Compounds

Similar Compounds

    Bis(trifluoromethyl)amine: Lacks the sulfanyl and chloro groups, making it less reactive.

    Trifluoromethylsulfanyl chloride: Contains a sulfanyl and chloro group but lacks the amino group.

    Trifluoromethylsulfanyl methanone: Similar structure but without the amino group.

Uniqueness

{[Bis(trifluoromethyl)amino]sulfanyl}(chloro)methanone is unique due to the combination of trifluoromethyl, amino, and sulfanyl groups in a single molecule. This combination imparts distinct chemical properties, such as high reactivity and the ability to form multiple types of chemical bonds. These properties make it a valuable compound for various applications in research and industry.

Properties

CAS No.

91502-67-9

Molecular Formula

C3ClF6NOS

Molecular Weight

247.55 g/mol

IUPAC Name

S-[bis(trifluoromethyl)amino] chloromethanethioate

InChI

InChI=1S/C3ClF6NOS/c4-1(12)13-11(2(5,6)7)3(8,9)10

InChI Key

SNFYJDPIRLHWEW-UHFFFAOYSA-N

Canonical SMILES

C(=O)(SN(C(F)(F)F)C(F)(F)F)Cl

Origin of Product

United States

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